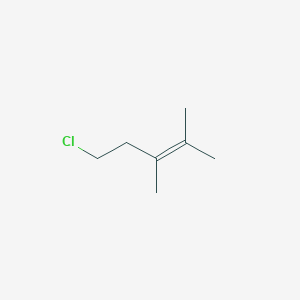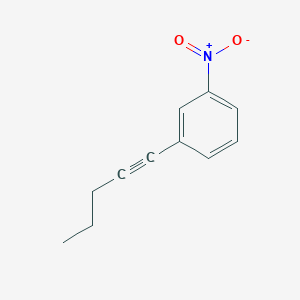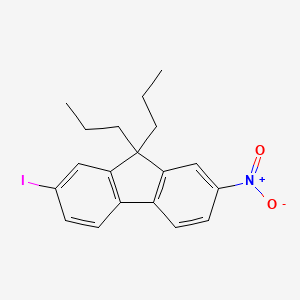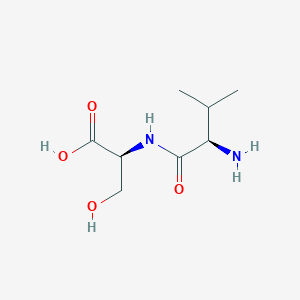![molecular formula C19H40N4O3 B12528302 acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide CAS No. 668985-38-4](/img/structure/B12528302.png)
acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide is a compound with the molecular formula C19H40N4O3 and a molecular weight of 372.546 g/mol . This compound is known for its unique structure, which includes both acetic acid and hydrazinylmethylideneamino groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide involves several steps. One common method includes the reaction of hexylamine with decanoyl chloride to form N-hexyl decanamide. This intermediate is then reacted with hydrazine to introduce the hydrazinylmethylideneamino group, followed by acetylation with acetic anhydride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines and alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide involves its interaction with specific molecular targets. The hydrazinylmethylideneamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar compounds to acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide include other N-substituted acetamides and hydrazine derivatives. For example:
N-(2,4,6-trichlorophenyl) cyanoacetamide: This compound is used in the synthesis of heterocyclic compounds and has similar reactivity due to the presence of the cyano and acetamide groups.
Acetic acid, N-(2-aminoethyl)amide: This compound is used in various chemical reactions and has similar applications in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of acetic acid and hydrazinylmethylideneamino groups, which provide a versatile platform for chemical modifications and applications.
Propiedades
Número CAS |
668985-38-4 |
|---|---|
Fórmula molecular |
C19H40N4O3 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide |
InChI |
InChI=1S/C17H36N4O.C2H4O2/c1-2-3-4-5-6-7-10-13-17(22)20-15-12-9-8-11-14-19-16-21-18;1-2(3)4/h16H,2-15,18H2,1H3,(H,19,21)(H,20,22);1H3,(H,3,4) |
Clave InChI |
ZHJXBOCFMSGPQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NCCCCCCN=CNN.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
![Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B12528229.png)
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)

![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)
![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)

![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)



![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)

